

Deupirfenidone Demonstrates Promising Efficacy in a Shifting Landscape of Emerging IPF Therapies

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Compound of Interest

Compound Name: *Deupirfenidone*

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New clinical trial data positions **deupirfenidone**, a deuterated form of pirfenidone, as a potentially more effective and better-tolerated treatment option for Idiopathic Pulmonary Fibrosis (IPF) compared to the current standard of care. This comes as a new wave of therapies with diverse mechanisms of action, including phosphodiesterase 4B (PDE4B) inhibitors and prostacyclin analogues, are showing significant promise in late-stage clinical development, poised to reshape the therapeutic landscape for this devastating disease.

Deupirfenidone (LYT-100) has shown a superior ability to slow the decline of lung function in patients with IPF when compared to both placebo and the approved therapy pirfenidone, according to results from the Phase 2b ELEVATE IPF trial.[1][2] The trial, which enrolled 257 patients, demonstrated that **deupirfenidone** at a dose of 825 mg three times daily resulted in a significantly smaller decline in Forced Vital Capacity (FVC), a key measure of lung function, over 26 weeks.[1][3]

The improved pharmacokinetic profile of **deupirfenidone**, achieved through deuterium substitution, is believed to contribute to its enhanced efficacy and tolerability.[2] This modification retains the anti-fibrotic and anti-inflammatory properties of pirfenidone while potentially reducing the gastrointestinal side effects that can limit patient adherence to the current standard of care.[2][3]

In the competitive landscape of emerging IPF therapies, two other notable candidates have demonstrated positive results in recent clinical trials: nerandomilast (BI 1015550), a preferential

PDE4B inhibitor, and inhaled treprostinil, a prostacyclin analogue.

Comparative Efficacy of Deupirfenidone and Emerging Therapies

The following tables summarize the key efficacy data from recent clinical trials of **deupirfenidone**, nerandomilast, and inhaled treprostinil, focusing on the primary endpoint of change in Forced Vital Capacity (FVC).

| Deupirfenidone (ELEVATE IPF Trial - 26 Weeks)[1][3] | |
|---|--|
| Treatment Arm | Mean Change in FVC from Baseline (mL) |
| Deupirfenidone 825 mg TID | -21.5 |
| Deupirfenidone 550 mg TID | -80.7[4] |
| Pirfenidone 801 mg TID | -51.6 |
| Placebo | -112.5 |
| Nerandomilast (FIBRONEER-IPF Trial - 52 Weeks)[5] | |
| Treatment Arm | Adjusted Mean Change in FVC from Baseline (mL) |
| Nerandomilast 18 mg BID | -114.7 |
| Nerandomilast 9 mg BID | -138.6 |
| Placebo | -183.5 |
| Inhaled Treprostinil (TETON-2 Trial - 52 Weeks)[6][7] | |
| Treatment Arm | Difference in FVC Change from Placebo (mL) |
| Inhaled Treprostinil | +95.6 |

Experimental Protocols of Key Clinical Trials

A detailed understanding of the methodologies employed in these pivotal trials is crucial for a comprehensive assessment of the comparative efficacy of these emerging therapies.

ELEVATE IPF (Deupirfenidone) - NCT05321420[8][9][10]

- Study Design: A randomized, double-blind, active- and placebo-controlled, dose-ranging Phase 2b trial.[8]
- Participants: 257 patients with IPF.[3]
- Inclusion Criteria: Patients aged 40 years or older with a diagnosis of IPF confirmed by high-resolution computed tomography (HRCT), FVC \geq 45% of predicted, and diffusing capacity of the lung for carbon monoxide (DLCO) between 30% and 90% of predicted.[9]
- Randomization: Patients were randomized in a 1:1:1:1 ratio to receive **deupirfenidone** 550 mg TID, **deupirfenidone** 825 mg TID, pirfenidone 801 mg TID, or placebo for 26 weeks.[8]
- Primary Endpoint: Rate of decline in FVC from baseline over 26 weeks.[9]
- Statistical Analysis: The primary analysis was a Bayesian model comparing the combined **deupirfenidone** arms to placebo. A frequentist analysis was also performed.[3]

FIBRONEER-IPF (Nerandomilast) - NCT05321069[11][12]

- Study Design: A Phase 3, double-blind, randomized, placebo-controlled trial.[10]
- Participants: 1,177 patients with IPF.[5]
- Inclusion Criteria: Patients aged 40 years or older with a diagnosis of IPF, FVC \geq 45% of predicted, and DLco \geq 25% and $<$ 90% of predicted. Patients were stratified by background antifibrotic therapy use.[10]
- Randomization: Patients were randomized in a 1:1:1 ratio to receive nerandomilast 9 mg twice daily, nerandomilast 18 mg twice daily, or placebo for at least 52 weeks.[10]
- Primary Endpoint: Absolute change in FVC from baseline at week 52.[10]

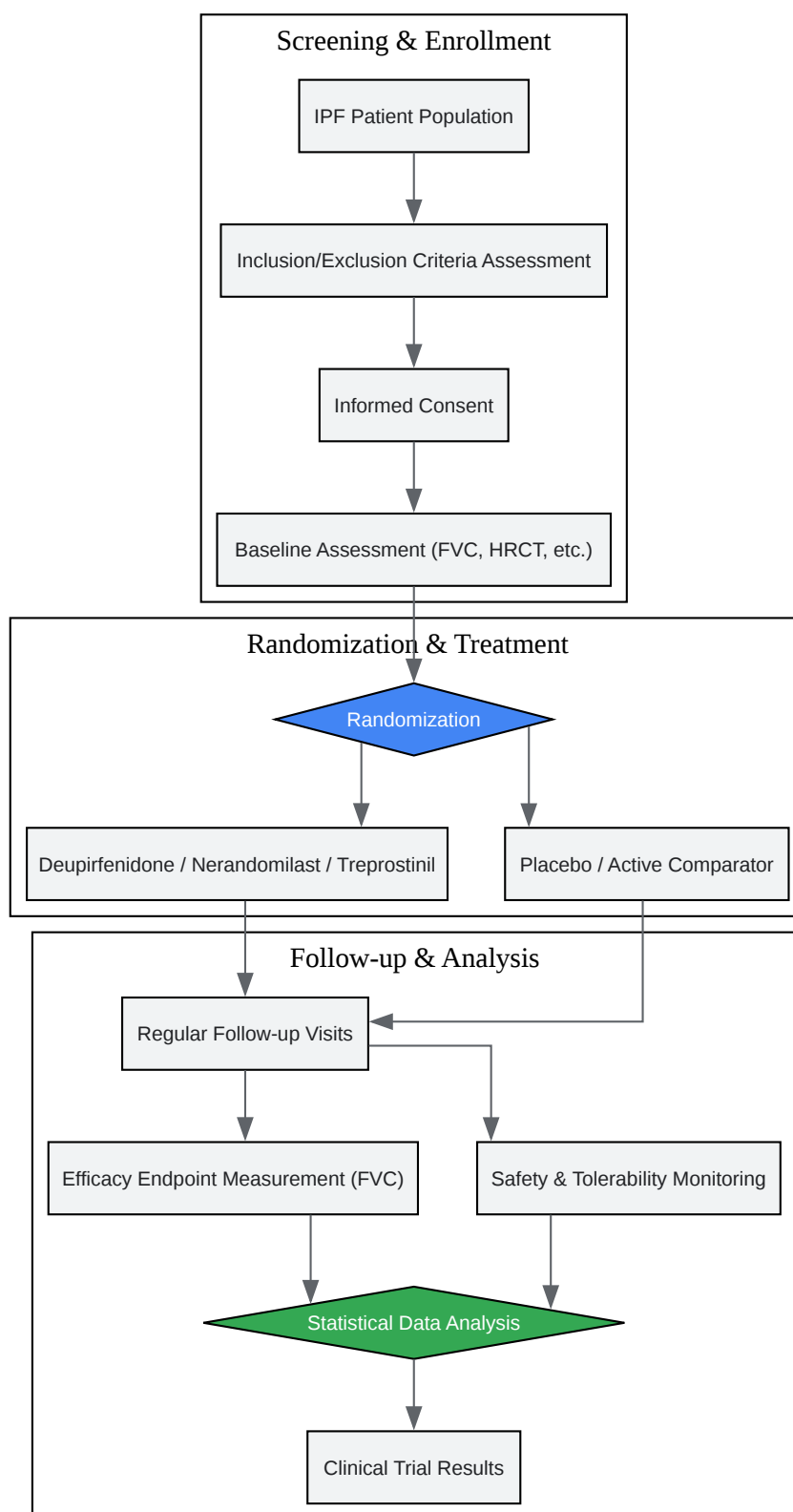
- Statistical Analysis: The primary endpoint was analyzed using a mixed model for repeated measures.

TETON-2 (Inhaled Treprostinil) - NCT05255991[5][13][14]

- Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled registration study.[5]
- Participants: 597 patients with IPF.[11]
- Inclusion Criteria: Patients with IPF, with stratification by background IPF therapy use.[5]
- Randomization: Patients were randomly assigned 1:1 to receive nebulized treprostinil or placebo for 52 weeks.[11]
- Primary Endpoint: Change in absolute FVC from baseline to week 52.[11]
- Statistical Analysis: The primary endpoint was analyzed to compare the change in FVC between the treprostinil and placebo groups.

Signaling Pathways and Mechanisms of Action

The diverse mechanisms of action of these emerging therapies target different aspects of IPF pathology.



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